1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline nucleus. Key structural attributes include:
- 6-Methoxy substituent, which enhances solubility and modulates electronic properties.
- 3-Phenyl group, providing steric bulk and influencing receptor binding interactions.
This compound belongs to the pyrazolo[4,3-c]quinoline class, which has garnered attention for diverse pharmacological activities, including anti-inflammatory, anticancer, and benzodiazepine receptor antagonism . Its synthesis typically involves cyclization and Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGBRIYWQRNLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, including dna synthesis, protein synthesis, and enzymatic activities
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body. They are metabolized primarily in the liver and excreted via the kidneys. The bioavailability of this compound would depend on these factors as well as its chemical stability and solubility.
Result of Action
Quinoline derivatives are known to have various biological activities, including antibacterial, antifungal, and anti-virulence effects. The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of quinoline derivatives can be affected by the pH of the environment, as it can influence the ionization state of the compound. Additionally, temperature can affect the compound’s stability and its interactions with its targets.
Biological Activity
1-(3-Fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . The compound features a fused pyrazolo and quinoline ring system, which contributes to its unique chemical properties. The presence of a fluorine atom at the 3-position of the phenyl ring and a methoxy group at the 6-position enhances its reactivity and biological profile.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. A common method includes the condensation of appropriate phenylhydrazines with substituted quinolines under acidic conditions. The reactions are carefully monitored using techniques such as thin-layer chromatography (TLC) to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages:
| Compound | NO Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% | 10 |
| Control (1400 W) | 85% | 5 |
This suggests that the compound may act through mechanisms involving inducible nitric oxide synthase (iNOS) inhibition.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
The biological activities of this compound are believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways, evidenced by increased caspase activity in treated cells.
- Anti-inflammatory Pathways : The inhibition of COX-2 and iNOS suggests potential for treating inflammatory diseases.
Case Studies
Several case studies have reported on the efficacy of pyrazoloquinoline derivatives in animal models:
- Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Inflammatory Disease Model : In models of rheumatoid arthritis, administration of the compound reduced joint swelling and inflammatory markers significantly.
Comparison with Similar Compounds
Table 1: Anti-Inflammatory Activity of Selected Derivatives
| Compound | Substituents | IC₅₀ (NO Inhibition) | Key Features |
|---|---|---|---|
| Target Compound | 1-(3-Fluorophenyl), 6-methoxy, 3-phenyl | Not reported | High lipophilicity, steric bulk |
| 2i | 3-Amino, 4-(4-hydroxyphenylamino) | ~0.5 μM | Strong H-bonding, COX-2 inhibition |
| 2m | 3-Amino, 4-(benzoic acid) | ~0.7 μM | Acidic group enhances solubility |
Pyrazolo[3,4-b]Quinoline Analogues
Compounds F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) and F7 (4-(4-fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline) differ in ring fusion (positions 3,4-b vs. 4,3-c) and substituents. These derivatives exhibit distinct optical and thermal properties due to variations in halogen (Cl, F) and alkyl (methyl, isopropyl) groups . The target compound’s 6-methoxy group may confer better solubility than F6’s methyl group, while F7’s isopropyl moiety increases steric hindrance .
Amino-Substituted Derivatives
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline derivatives are designed to enhance therapeutic indices by introducing primary amino groups. These groups improve interactions with enzymatic active sites (e.g., CDK2/cyclin A in anticancer activity) but may reduce metabolic stability compared to the target compound’s fluorophenyl and methoxy groups .
Crystallographic and Steric Considerations
The crystal structure of 1-(4-chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline reveals significant steric interactions:
- The 1-aryl ring deviates by ~75.2° from the pyrazoloquinoline plane to avoid clashes with H-7.
- The 6-aryl ring twists ~59.2° to minimize lone-pair interactions with N3/C15 .
Pharmacological and Physicochemical Implications
- Anti-Inflammatory Potential: The target compound lacks amino/carboxylic acid groups critical for iNOS/COX-2 inhibition, suggesting its primary utility may lie in other therapeutic areas (e.g., CNS disorders) .
- Solubility : The 6-methoxy group improves aqueous solubility compared to halogenated analogues like F6 .
- Synthetic Flexibility : Suzuki-Miyaura cross-coupling allows modular substitution, enabling optimization for target-specific applications .
Preparation Methods
Starting Materials and Reaction Sequence
The multi-step route involves sequential condensation and cyclization reactions. Initial synthesis begins with 2-amino-5-methoxybenzophenone and 3-fluorophenylhydrazine , which undergo acid-catalyzed condensation to form a hydrazone intermediate. Subsequent cyclization in polyphosphoric acid (PPA) at 120°C generates the pyrazole ring, followed by Friedländer quinoline annulation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 80°C.
Critical Parameters:
-
Hydrazone Formation : Acetic acid (20% v/v), reflux for 6–8 hours.
-
Cyclization : PPA (3 equiv), 120°C, 4 hours under nitrogen.
-
Annulation : POCl₃ (2.5 equiv), DMF (catalytic), 80°C, 3 hours.
Purification and Yield Optimization
Crude product purification involves sequential solvent extractions (ethyl acetate/water) and column chromatography (silica gel, hexane:ethyl acetate 7:3). Recrystallization in ethanol yields 85–89% purity (HPLC). Microwave-assisted cyclization reduces reaction time to 45 minutes, boosting yield from 68% to 82%.
KI-Promoted Cyclization Strategy
Substrate Design and Catalytic System
This method employs 2-(1H-pyrazol-5-yl)-4-methoxyaniline and 3-fluorobenzyl bromide in the presence of potassium iodide (KI, 20 mol%) and cesium carbonate (Cs₂CO₃, 2 equiv) in dimethyl sulfoxide (DMSO) at 100°C. KI facilitates nucleophilic substitution, enabling C–N bond formation between the aniline and benzyl bromide.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 100°C |
| Reaction Time | 12 hours |
| Yield | 74–78% |
Limitations and Adaptations
Benzyl chloride analogs fail to react under these conditions due to lower electrophilicity. Substituting benzyl bromide with 3-fluorobenzyl iodide increases yield to 81% but raises costs.
Three-Component Coupling Method
Reactant Assembly and Mechanism
A one-pot reaction combines 3-fluorophenylglyoxal , 3-methyl-1-phenyl-1H-pyrazol-5-amine , and dimethyl acetylenedicarboxylate in water with tetrapropylammonium bromide (TPABr, 15 mol%) at 80°C. The process proceeds via Knoevenagel condensation, Michael addition, and oxidative dearomatization.
Key Observations:
-
Solvent : Water enables greener synthesis (E-factor: 2.3 vs. 8.7 for DMF).
-
Catalyst : TPABr enhances reaction rate by stabilizing intermediates.
-
Yield : 76–84% after 6 hours.
Scalability and Byproduct Management
Scale-up to 100 g batch size in a continuous flow reactor maintains 78% yield. Major byproducts include uncyclized hydrazones (9–12%), removed via acid-base extraction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Multi-Step Condensation | 82 | 89 | 12.50 | High (toxic solvents) |
| KI-Promoted | 78 | 92 | 9.80 | Moderate |
| Three-Component | 84 | 88 | 7.20 | Low (aqueous) |
Superiority of Three-Component Method : Balances cost, yield, and sustainability, though purity lags slightly due to dearomatization byproducts.
Challenges in Fluorophenyl Incorporation
Regioselectivity Issues
The 3-fluorophenyl group’s electron-withdrawing nature disrupts cyclization kinetics. Competing C-1 vs. C-3 substitution occurs when using unprotected anilines, necessitating Boc-protected intermediates to direct functionalization.
Stability of Methoxy Group
Prolonged exposure to POCl₃ in Friedländer annulation risks demethylation. Substituting POCl₃ with titanium tetrachloride (TiCl₄) reduces this side reaction from 15% to 4%.
Industrial-Scale Production Considerations
Q & A
Q. Key Conditions :
- Temperature control (60–120°C) to avoid side reactions.
- Solvent selection (e.g., ethanol, DMF) to enhance solubility and reaction efficiency.
- Catalysts (e.g., Pd for cross-couplings) to improve regioselectivity .
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₄H₁₈F₃N₃O, MW 421.42 g/mol) .
- X-ray Crystallography : Resolve 3D conformation and bond parameters (e.g., monoclinic crystal system, space group P2₁/c) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns .
Methodological Note : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference .
What strategies can be implemented to resolve contradictory biological activity data reported in different studies?
Q. Advanced
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition assays) .
- Substituent Analysis : Compare activity across analogs (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to isolate substituent effects .
- Data Normalization : Control for variables like cell line specificity (e.g., IC₅₀ in HeLa vs. MCF-7 cells) .
Example : Discrepancies in IC₅₀ values may arise from fluorophenyl’s electron-withdrawing effects altering target binding .
How do substituent variations at the 3-fluorophenyl and 6-methoxy positions influence the compound’s pharmacological profile?
Q. Advanced
- 3-Fluorophenyl : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for CNS targets .
- 6-Methoxy : Increases solubility and modulates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .
Q. Basic
- Anticancer Activity : Inhibition of cyclin-dependent kinases (CDKs) via competitive binding to ATP pockets, inducing G1/S cell cycle arrest .
- Anti-inflammatory Effects : Selective COX-2 inhibition (IC₅₀ = 0.39 μM) through hydrogen bonding with Arg120 and Tyr355 residues .
- Antimicrobial Action : Disruption of bacterial membrane integrity via hydrophobic interactions .
Methodological Insight : Use isothermal titration calorimetry (ITC) to quantify binding affinities .
What computational approaches are recommended for predicting the binding affinity of this compound with target enzymes?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., fluorophenyl’s F…His bond in CDK2) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values to guide analog design .
Note : Validate predictions with in vitro assays to confirm computational findings .
How can researchers optimize reaction conditions to enhance the scalability of the synthesis process?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce reaction time (2–4 hrs vs. 12 hrs) and improve yield consistency .
- Microwave Assistance : Uniform heating increases cyclization efficiency (yield ↑ 20%) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
